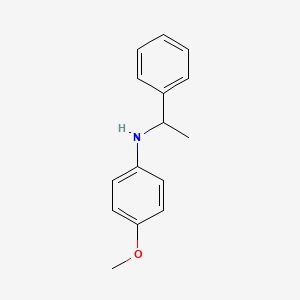

4-メトキシ-N-(1-フェニルエチル)アニリン

概要

説明

4-Methoxy-N-(1-phenylethyl)aniline is an organic compound with the molecular formula C15H17NO and a molecular weight of 227.30 g/mol . It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and an aniline group (-NH2) substituted with a 1-phenylethyl group. This compound is primarily used in research and industrial applications.

科学的研究の応用

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of various organic compounds. Its ability to participate in coupling reactions makes it valuable for producing complex molecules.

Case Study: Buchwald-Hartwig Coupling

In a study focusing on the Buchwald-Hartwig coupling reaction, 4-methoxy-N-(1-phenylethyl)aniline was employed to synthesize aryl amines efficiently. The reaction demonstrated high yields and selectivity, showcasing the compound's utility in synthesizing pharmaceuticals and agrochemicals .

Catalysis

4-Methoxy-N-(1-phenylethyl)aniline has been investigated for its role as a ligand in catalytic systems. Its electron-donating methoxy group enhances the catalytic activity of metal complexes.

Case Study: Ruthenium-Catalyzed Reactions

Research involving ruthenium-catalyzed reductive amination highlighted the effectiveness of phosphine ligands derived from 4-methoxy-N-(1-phenylethyl)aniline. These ligands improved the reaction's efficiency, allowing for the formation of valuable amines from carbonyl compounds without requiring external hydrogen sources .

Pharmaceutical Applications

The compound's structural properties make it a candidate for drug development, particularly in creating novel therapeutic agents.

Case Study: Anticancer Activity

In a pharmacological study, derivatives of 4-methoxy-N-(1-phenylethyl)aniline were screened for anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting potential for further development as anticancer agents .

Material Science

The compound's unique properties have led to its exploration in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Synthesis

Research has shown that 4-methoxy-N-(1-phenylethyl)aniline can be used as a monomer in polymerization reactions, resulting in materials with enhanced thermal stability and mechanical properties. These polymers show promise for applications in coatings and composites .

Analytical Chemistry

The compound is also employed in analytical chemistry as a reagent or standard due to its well-defined chemical structure.

Case Study: Chromatographic Applications

In chromatography, 4-methoxy-N-(1-phenylethyl)aniline has been used as a standard for calibrating instruments due to its stability and reproducibility in various solvent systems .

Summary Table of Applications

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-phenylethyl)aniline typically involves the reaction of 4-methoxyaniline with 1-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of 4-methoxy-N-(1-phenylethyl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

化学反応の分析

Types of Reactions

4-Methoxy-N-(1-phenylethyl)aniline undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of 4-methoxy-N-(1-phenylethyl)amine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

作用機序

The mechanism of action of 4-methoxy-N-(1-phenylethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in changes in cellular signaling pathways .

類似化合物との比較

Similar Compounds

4-Methoxyaniline: Similar structure but lacks the 1-phenylethyl group.

N-(1-Phenylethyl)aniline: Similar structure but lacks the methoxy group.

4-Methoxy-N-phenylaniline: Similar structure but with a phenyl group instead of a 1-phenylethyl group.

Uniqueness

4-Methoxy-N-(1-phenylethyl)aniline is unique due to the presence of both the methoxy group and the 1-phenylethyl group, which confer distinct chemical and physical properties. These structural features can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific research and industrial applications .

特性

IUPAC Name |

4-methoxy-N-(1-phenylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-12(13-6-4-3-5-7-13)16-14-8-10-15(17-2)11-9-14/h3-12,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBUMGWVDNFABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701103632 | |

| Record name | 4-methoxy-N-(1-phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701103632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780926 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2743-01-3 | |

| Record name | 4-methoxy-N-(1-phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701103632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。